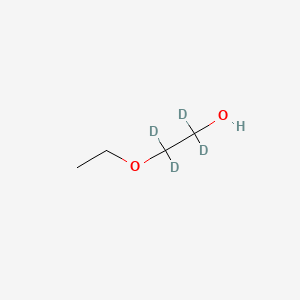

2-Ethoxyethanol-1,1,2,2-D4

Descripción

Fundamental Principles and Research Utility of Isotopic Labeling

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes to track the molecule's journey through a reaction or a biological system. wikipedia.org Isotopes are variants of a particular chemical element which differ in neutron number, and consequently in nucleon number. While they share similar chemical properties, their difference in mass can be detected by various analytical methods. wikipedia.org

The core principle of isotopic labeling lies in the ability to use these labeled molecules as tracers. creative-proteomics.com Since the chemical reactivity of an isotopically labeled molecule is nearly identical to its unlabeled counterpart, it can participate in chemical and biological processes in the same manner. fiveable.me Researchers can then follow the path of the labeled atoms, providing a detailed map of metabolic pathways, reaction mechanisms, and molecular interactions. wikipedia.orgmetwarebio.com This technique is indispensable in a wide range of scientific disciplines, including biochemistry, pharmacology, and environmental science. creative-proteomics.com

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly used for labeling as they are non-radioactive and safe for a variety of studies, including those involving living organisms. wikipedia.orgfiveable.me The presence and location of these stable isotopes can be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Role of Deuterium Substitution in Mechanistic Elucidation and Analytical Applications

Deuterium (D), a stable isotope of hydrogen, has become a particularly valuable tool in research. clearsynth.com Its use in place of protium (B1232500) (the common isotope of hydrogen) can lead to significant insights, primarily through the kinetic isotope effect (KIE) and as an internal standard in analytical chemistry.

Mechanistic Elucidation: The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). unam.mx The C-D bond is stronger than the C-H bond, meaning that reactions involving the breaking of this bond will proceed more slowly. unam.mx By measuring the KIE, researchers can determine whether the breaking of a specific C-H bond is part of the rate-determining step of a reaction, thereby elucidating the reaction mechanism. royalsocietypublishing.orgresearchgate.net This has been instrumental in distinguishing between proposed reaction pathways, such as concerted versus stepwise mechanisms. icm.edu.placs.org

Analytical Applications: In analytical chemistry, deuterated compounds are widely used as internal standards for quantification, particularly in mass spectrometry-based analyses like liquid chromatography-mass spectrometry (LC-MS). mdpi.com An ideal internal standard is chemically similar to the analyte but has a different mass, allowing for its distinct detection. Deuterated analogues of the target analyte are ideal for this purpose. mdpi.com They co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer, leading to more accurate and precise quantification by correcting for variations in sample preparation and instrument response. mdpi.comresolvemass.ca Deuterium labeling also finds applications in NMR spectroscopy, where it can simplify complex spectra and aid in structure determination. clearsynth.comsimsonpharma.com

Overview of 2-Ethoxyethanol-1,1,2,2-D4 as a Probing Agent in Scientific Inquiry

2-Ethoxyethanol-1,1,2,2-D4 is the deuterated analogue of 2-ethoxyethanol (B86334), a solvent used in various industrial applications. vulcanchem.comwikipedia.org In the context of scientific research, 2-Ethoxyethanol-1,1,2,2-D4 serves primarily as an internal standard for the accurate quantification of its unlabeled counterpart, 2-ethoxyethanol, in biological and environmental samples. lgcstandards.comqmx.com The presence of four deuterium atoms on the ethanol (B145695) backbone gives it a distinct mass, allowing it to be easily differentiated from the non-deuterated form by mass spectrometry. lgcstandards.comcymitquimica.com

The synthesis of 2-Ethoxyethanol-1,1,2,2-D4 involves the reaction of deuterated starting materials under controlled conditions to ensure the specific placement of the deuterium atoms. evitachem.com This precise labeling is crucial for its function as a reliable internal standard.

Below are tables detailing the properties of 2-Ethoxyethanol-1,1,2,2-D4 and its unlabeled form.

Table 1: Properties of 2-Ethoxyethanol-1,1,2,2-D4

| Property | Value |

|---|---|

| CAS Number | 1219805-07-8 cymitquimica.com |

| Molecular Formula | C₄H₆D₄O₂ vulcanchem.com |

| Molecular Weight | 94.09319 g/mol cymitquimica.com |

| Appearance | Colorless Liquid cymitquimica.com |

| Purity | 98 atom % D cymitquimica.com |

This interactive data table is based on available data for 2-Ethoxyethanol-1,1,2,2-D4.

Table 2: Properties of 2-Ethoxyethanol

| Property | Value |

|---|---|

| CAS Number | 110-80-5 wikipedia.org |

| Molecular Formula | C₄H₁₀O₂ wikipedia.org |

| Molecular Weight | 90.12 g/mol nih.gov |

| Appearance | Colorless, oily liquid nih.govnoaa.gov |

| Odor | Sweet, ether-like nih.govnoaa.gov |

| Boiling Point | 135 °C (275 °F) wikipedia.org |

| Melting Point | -70 °C (-94 °F) wikipedia.org |

| Density | 0.930 g/cm³ wikipedia.org |

| Solubility in Water | Miscible wikipedia.org |

This interactive data table summarizes the physical and chemical properties of the non-deuterated compound, 2-Ethoxyethanol.

Structure

3D Structure

Propiedades

Número CAS |

1219805-07-8 |

|---|---|

Fórmula molecular |

C4H10O2 |

Peso molecular |

94.15 g/mol |

Nombre IUPAC |

1,1,2,2-tetradeuterio-2-ethoxyethanol |

InChI |

InChI=1S/C4H10O2/c1-2-6-4-3-5/h5H,2-4H2,1H3/i3D2,4D2 |

Clave InChI |

ZNQVEEAIQZEUHB-KHORGVISSA-N |

SMILES isomérico |

[2H]C([2H])(C([2H])([2H])OCC)O |

SMILES canónico |

CCOCCO |

Origen del producto |

United States |

Synthetic Strategies and Characterization of 2 Ethoxyethanol 1,1,2,2 D4

Development of Stereospecific and Regioselective Deuteration Methods for Glycol Ethers

Synthetic Routes for Incorporating Deuterium (B1214612) at Specific Positions

Several methods have been developed for the regioselective deuteration of alcohols and their derivatives. researchgate.net These methods often involve the use of deuterium oxide (D₂O) as the deuterium source in conjunction with a catalyst.

One common approach involves the reaction of deuterated starting materials. For instance, 2-Ethoxyethanol-1,1,2,2-D4 can be synthesized from deuterated ethanol (B145695) and ethylene (B1197577) oxide under controlled conditions. evitachem.com Another strategy is the direct hydrogen-deuterium (H/D) exchange on the target molecule. This can be achieved using catalysts that facilitate the exchange of hydrogen atoms for deuterium at specific, often activated, positions. For example, iridium-based catalysts have been shown to be effective for the α-selective deuteration of alcohols. rsc.org Ruthenium catalysts have also been employed for the regioselective deuteration of alcohols, including those with vicinal hydroxyl groups. researchgate.netresearchgate.net

A general synthetic pathway to achieve deuteration at the C1 and C2 positions of a glycol ether could involve a multi-step process. This might begin with the reduction of a suitable precursor, such as a dicarbonyl compound, using a deuterated reducing agent like sodium borodeuteride (NaBD₄). Alternatively, a catalytic H/D exchange reaction can be performed on the parent glycol ether using a transition metal catalyst in the presence of D₂O. researchgate.netrsc.org The choice of synthetic route depends on the desired level of deuteration, the required positional specificity, and the availability of starting materials.

For the specific synthesis of 2-Ethoxyethanol-1,1,2,2-D4, a plausible route involves the catalytic deuteration of ethylene glycol to produce ethylene-D4 glycol, followed by etherification with an ethyl group. researchgate.net Another approach could be the reaction of a deuterated ethylene oxide with sodium ethoxide. The synthesis of the non-deuterated analog, 2-ethoxyethanol (B86334), can be achieved by reacting ethylene oxide with ethanol. guidechem.com A more complex synthesis involves the hydrolysis of a starting compound to dichloroacetic acid, followed by reaction with sodium ethoxide and subsequent reduction. google.comgoogle.com

Optimization of Reaction Conditions for Isotopic Yield and Purity

Achieving high isotopic yield and purity is paramount in the synthesis of deuterated compounds. moravek.comacs.org The optimization of reaction conditions is a critical step to maximize the incorporation of deuterium and minimize the presence of undesired, partially labeled or unlabeled, species.

Key parameters that are often optimized include:

Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity and efficiency of the deuteration reaction. Different transition metal catalysts (e.g., Iridium, Ruthenium) exhibit varying activities and selectivities for H/D exchange at different positions. rsc.orgacs.org

Deuterium Source: While D₂O is a common and cost-effective deuterium source, other deuterated reagents can also be used. researchgate.netrsc.org The concentration and purity of the deuterium source directly impact the isotopic enrichment of the product.

Reaction Temperature and Time: These parameters are crucial for controlling the reaction kinetics. Higher temperatures can increase the rate of deuteration but may also lead to side reactions or decreased selectivity. researchgate.net Reaction times need to be sufficient to achieve the desired level of deuterium incorporation.

Solvent and pH: The reaction medium can influence catalyst activity and stability. For some catalytic systems, the pH of the solution is a critical factor in promoting the H/D exchange. researchgate.net

Purification Methods: After the reaction, purification is essential to isolate the desired deuterated compound from the reaction mixture, including any remaining starting materials, byproducts, and partially deuterated species. moravek.com Techniques such as column chromatography are often employed for this purpose. google.com

The following table summarizes typical reaction conditions that can be optimized for the deuteration of alcohols:

| Parameter | Conditions to Optimize | Rationale |

| Catalyst | Type (e.g., Ru, Ir), Loading (mol%) | Influences selectivity and reaction rate. rsc.orgacs.org |

| Deuterium Source | D₂O, Deuterated solvents | Provides the deuterium for incorporation. researchgate.net |

| Temperature | Typically ranges from room temperature to elevated temperatures (e.g., 80-140 °C) | Affects reaction kinetics and potential side reactions. researchgate.netrsc.org |

| Reaction Time | Hours to days | Ensures completion of the deuteration process. researchgate.net |

| Base/Acid | Type and concentration | Can be crucial for activating the catalyst or substrate. researchgate.net |

| Solvent | Choice of solvent | Affects solubility of reactants and catalyst stability. acs.org |

Spectroscopic and Chromatographic Validation of Isotopic Purity and Positional Integrity

Following synthesis, a rigorous characterization process is necessary to confirm the successful incorporation of deuterium at the intended positions and to determine the isotopic purity of the compound. A combination of spectroscopic and chromatographic techniques is typically employed for this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Analysis (e.g., ¹H, ²H, ¹³C NMR)

NMR spectroscopy is a powerful tool for analyzing the structure of molecules and is particularly useful for determining the location and extent of isotopic labeling. nih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be significantly reduced in intensity or absent altogether. chemicalbook.com By comparing the integrals of the remaining proton signals to those of a non-deuterated standard, the percentage of deuteration at each position can be calculated. For 2-Ethoxyethanol-1,1,2,2-D4, the signals for the protons on the ethylene glycol backbone (positions 1 and 2) would be expected to be absent or greatly diminished.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions. nih.gov This provides direct evidence of deuterium incorporation and can be used to confirm the positions of the labels.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide valuable information. chemicalbook.comchemicalbook.com The coupling between carbon and deuterium (C-D coupling) is different from carbon-proton (C-H) coupling, leading to characteristic changes in the multiplicity and chemical shift of the carbon signals attached to deuterium. These changes can be used to confirm the location of the deuterium atoms.

The following table shows the expected NMR data for 2-Ethoxyethanol and its deuterated analog:

| Nucleus | 2-Ethoxyethanol (Expected Shifts) | 2-Ethoxyethanol-1,1,2,2-D4 (Expected Changes) |

| ¹H NMR | Signals for -OCH₂CH₂OH and -OCH₂CH₃ protons. chemicalbook.comchemicalbook.com | Absence or significant reduction of -OCH₂CH₂OH signals. |

| ²H NMR | No signals. | Signals corresponding to the C1 and C2 positions of the ethoxyethanol backbone. |

| ¹³C NMR | Signals for all four carbon atoms. chemicalbook.comdrugbank.com | Changes in multiplicity and potential upfield shift for the C1 and C2 carbons due to C-D coupling. |

Mass Spectrometry for Molecular Weight Confirmation and Isotopic Abundance Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for quantifying the extent of isotopic labeling. nih.govunizin.org

In the mass spectrum of 2-Ethoxyethanol-1,1,2,2-D4, the molecular ion peak will appear at a mass-to-charge ratio (m/z) that is four units higher than that of the unlabeled compound, confirming the incorporation of four deuterium atoms. orgchemboulder.com High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, further validating the elemental composition. researchgate.net

Furthermore, the relative intensities of the isotopic peaks in the mass spectrum can be used to determine the isotopic abundance and purity of the sample. acs.orgnih.gov By analyzing the distribution of isotopologues (molecules with different numbers of deuterium atoms), the percentage of the desired D4 compound can be calculated, along with the percentages of any D0, D1, D2, or D3 impurities.

Vibrational Spectroscopy (IR, Raman) for Structural Confirmation

IR Spectroscopy: The C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹. The corresponding C-D stretching vibrations are found at lower frequencies, generally in the range of 2100-2200 cm⁻¹, due to the heavier mass of deuterium. nd.edu The appearance of strong absorption bands in this region of the IR spectrum of 2-Ethoxyethanol-1,1,2,2-D4 would provide clear evidence of successful deuteration.

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy can detect the C-D stretching vibrations. ustc.edu.cncdnsciencepub.com Raman can be particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum. The presence of C-D vibrational modes in the Raman spectrum further confirms the incorporation of deuterium. oup.com

The following table summarizes the key vibrational modes and their expected frequencies for both the labeled and unlabeled compound:

| Vibrational Mode | 2-Ethoxyethanol (cm⁻¹) | 2-Ethoxyethanol-1,1,2,2-D4 (Expected, cm⁻¹) |

| C-H Stretch | ~2850-3000 | Reduced intensity in this region. |

| C-D Stretch | N/A | ~2100-2200 |

| O-H Stretch | ~3200-3600 (broad) | ~3200-3600 (broad) |

| C-O Stretch | ~1050-1150 | ~1050-1150 |

Scalable Production and Quality Control of 2-Ethoxyethanol-1,1,2,2-D4 for Research Use

The production of 2-Ethoxyethanol-1,1,2,2-D4 for research purposes demands a synthesis route that is both scalable to meet demand and rigorously controlled to ensure high chemical and isotopic purity. While specific, proprietary, large-scale synthesis protocols are not always publicly detailed, a chemically sound and scalable strategy can be constructed based on established principles of ether synthesis and isotopic labeling.

Synthetic Approach

A common industrial method for manufacturing non-deuterated glycol ethers is the reaction of ethylene oxide with the corresponding alcohol. guidechem.com However, to achieve the specific labeling pattern of 2-Ethoxyethanol-1,1,2,2-D4, a more targeted approach starting with a deuterated precursor is necessary. A plausible and scalable method is the Williamson ether synthesis, adapted for isotopic labeling.

This process would begin with ethylene-1,1,2,2-d4-glycol as the deuterated starting material. This precursor would first be converted to its more reactive alkoxide, followed by reaction with an ethylating agent to form the final ether.

A general, scalable process is outlined below:

Deprotonation: Ethylene-1,1,2,2-d4-glycol is reacted with a strong base, such as sodium hydride (NaH), in an aprotic solvent to form the sodium salt (alkoxide). This step is critical for activating the glycol for the subsequent etherification.

Etherification: The resulting deuterated alkoxide is then treated with an ethylating agent, such as ethyl bromide or diethyl sulfate, to form the 2-Ethoxyethanol-1,1,2,2-D4. The reaction is typically performed under controlled temperatures to manage reactivity and minimize side products.

Purification: Post-reaction, the crude product is purified to remove unreacted starting materials, the solvent, and any byproducts. For a volatile liquid like 2-Ethoxyethanol-1,1,2,2-D4, high-resolution fractional distillation is a suitable method for achieving high chemical purity on a large scale. otsuka.co.jp

The table below summarizes the key aspects of this scalable production strategy.

Table 1: Plausible Scalable Synthesis Strategy for 2-Ethoxyethanol-1,1,2,2-D4

| Step | Description | Key Reagents & Conditions | Purpose |

| 1. Precursor Sourcing | Obtain high-purity deuterated ethylene glycol. | Ethylene-1,1,2,2-d4-glycol (>98% isotopic purity) | Establishes the isotopic label in the final product. |

| 2. Deprotonation | Formation of the deuterated sodium glycolate (B3277807) alkoxide. | Sodium hydride (NaH), Anhydrous THF (solvent) | Activates the hydroxyl group for ether synthesis. |

| 3. Etherification | Williamson ether synthesis to form the ether linkage. | Ethyl bromide (CH₃CH₂Br), Controlled temperature (e.g., 50-65 °C) | Forms the target compound, 2-Ethoxyethanol-1,1,2,2-D4. |

| 4. Workup & Purification | Quenching of the reaction, removal of salts, and isolation of the crude product. | Aqueous quench, extraction with a suitable organic solvent. | Neutralizes the reaction and separates the product from inorganic salts. |

| 5. Final Purification | High-purity isolation of the final product. | High-resolution fractional distillation under reduced pressure. | Removes solvent and byproducts to achieve >98% chemical purity. |

Quality Control

Rigorous quality control (QC) is essential to verify the identity, purity, and isotopic enrichment of the final product. otsuka.co.jpansto.gov.au A comprehensive QC process for research-grade 2-Ethoxyethanol-1,1,2,2-D4 involves a suite of analytical techniques. ansto.gov.audataintelo.com

Chemical Purity Analysis: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a standard method to determine the chemical purity of volatile organic compounds like 2-Ethoxyethanol-1,1,2,2-D4. sigmaaldrich.com The absence of significant impurity peaks confirms the effectiveness of the purification process. High-Performance Liquid Chromatography (HPLC) can also be employed for purity assessment. ansto.gov.au

Identity and Isotopic Enrichment Confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive techniques for confirming the molecular structure and the success of the deuteration.

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight of the compound. For 2-Ethoxyethanol-1,1,2,2-D4, the molecular ion peak (M+) should appear at an m/z value that is 4 units higher than its non-deuterated analog (C₄H₁₀O₂), which has a molecular weight of approximately 90.12 g/mol . sigmaaldrich.comlgcstandards.com MS also allows for the calculation of the isotopic distribution, providing a precise measure of the deuteration level. ansto.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to confirm the positions of the remaining protons and the absence of protons at the deuterated sites. In the spectrum of 2-Ethoxyethanol-1,1,2,2-D4, the signals corresponding to the -OCH₂CH₂OH portion of the non-deuterated molecule should be absent.

¹³C NMR provides information about the carbon skeleton of the molecule.

²H NMR (Deuterium NMR) is used to directly observe the deuterium nuclei, confirming their presence at the correct positions on the carbon skeleton. ansto.gov.au

The table below outlines the typical quality control specifications for research-grade 2-Ethoxyethanol-1,1,2,2-D4.

Table 2: Quality Control Specifications for 2-Ethoxyethanol-1,1,2,2-D4

| Parameter | Method | Specification | Purpose |

| Chemical Purity | GC-FID | ≥ 98.0% | Ensures the product is free from organic impurities and byproducts. |

| Isotopic Purity | MS, ²H NMR | ≥ 98.0% atom % D | Confirms the level of deuterium incorporation at the specified positions. |

| Identity Confirmation | MS, ¹H NMR, ¹³C NMR | Conforms to structure | Verifies the correct molecular structure and isotopic labeling pattern. |

| Water Content | Karl Fischer Titration | ≤ 0.1% | Quantifies residual water, which can interfere in certain applications. |

Research Findings: Comparative Analytical Data

The effectiveness of the synthesis and purification is confirmed by comparing the analytical data of the final product with the known data for its non-deuterated counterpart. The key differences are observed in the mass spectra and NMR spectra.

Table 3: Comparative Analytical Data of 2-Ethoxyethanol and 2-Ethoxyethanol-1,1,2,2-D4

| Analytical Technique | 2-Ethoxyethanol (Non-deuterated) chemicalbook.commassbank.eu | 2-Ethoxyethanol-1,1,2,2-D4 (Predicted/Typical) lgcstandards.com |

| Molecular Formula | C₄H₁₀O₂ | C₄H₆D₄O₂ |

| Molecular Weight | 90.12 g/mol | 94.15 g/mol |

| Mass Spec (M+) | m/z 90 | m/z 94 |

| ¹H NMR (ppm) | ~1.2 (t, 3H, -CH₃), ~3.5 (q, 2H, -OCH₂CH₃), ~3.6 (t, 2H, -OCH₂CH₂OH), ~3.7 (t, 2H, -OCH₂CH₂OH) | ~1.2 (t, 3H, -CH₃), ~3.5 (q, 2H, -OCH₂CH₃), Signals for -CD₂CD₂OH are absent. |

| ¹³C NMR (ppm) | ~15.2 (-CH₃), ~66.5 (-OCH₂CH₃), ~61.5 (-CH₂OH), ~70.2 (-OCH₂-) | ~15.2 (-CH₃), ~66.5 (-OCH₂CH₃), Signals for deuterated carbons show characteristic splitting and lower intensity. |

This table contains predicted data for the deuterated compound based on established principles of spectroscopy.

Advanced Analytical Methodologies for Detection and Quantification of 2 Ethoxyethanol 1,1,2,2 D4 and Its Derivatives

Chromatographic Separation Techniques Applied to Deuterated Glycol Ethers

Chromatography is a fundamental step in the analysis of deuterated glycol ethers, allowing for their separation from complex matrices and potential interfering compounds. The choice between gas and liquid chromatography is typically dictated by the volatility and polarity of the analyte.

Gas Chromatography (GC) Coupled with Selective Detectors

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds like 2-ethoxyethanol (B86334). phenomenex.com In this method, the sample is vaporized and transported through a capillary column by a carrier gas, such as helium. oup.comfrontiersin.org The separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column walls.

For the analysis of glycol ethers, specific types of columns are recommended. Cyanopropylphenyl-based stationary phases, such as those found in Rxi®-1301Sil MS or standard 624-type columns, provide good selectivity and resolution for these compounds. gcms.czrestek.com The use of a thinner film column can significantly reduce analysis time while maintaining excellent separation of glycol ether isomers. gcms.czrestek.com

Following separation by the GC column, a detector is used to identify and quantify the eluted compounds. While a Flame Ionization Detector (FID) can provide good signals for organic compounds like 2-ethoxyethanol, it is a destructive detector and may not offer sufficient selectivity for complex samples. phenomenex.comchromforum.org For enhanced selectivity, mass spectrometry (MS) is the detector of choice, a technique discussed in detail in section 3.2.1.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly suited for compounds that are non-volatile, thermally labile, or highly polar. thermofisher.com While 2-ethoxyethanol itself can be analyzed by GC, its polar metabolites, such as ethoxyacetic acid, are better suited for HPLC analysis. sielc.com HPLC separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase. rcilabscan.com

For the analysis of 2-ethoxyethanol and its derivatives, reverse-phase (RP) HPLC is a common approach. sielc.comnih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. thermofisher.comsielc.com For Mass Spectrometry (MS) compatible methods, modifiers like formic acid are often added to the mobile phase to facilitate ionization. sielc.comepa.gov In some cases, pre-column derivatization with a reagent like 1-naphthyl isocyanate can be employed to enhance the detection of 2-ethoxyethanol in complex matrices like cosmetics. nih.gov

Advanced detectors for HPLC include UV/Vis spectroscopy and, most importantly, mass spectrometry (LC-MS), which provides high sensitivity and structural information. thermofisher.comnih.gov

Mass Spectrometric Techniques for Trace Analysis and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the trace analysis of 2-Ethoxyethanol-1,1,2,2-D4 and its metabolites. It offers unparalleled sensitivity and selectivity, allowing for confident identification and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS for Enhanced Selectivity and Sensitivity

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of glycol ethers. publications.gc.ca After separation in the GC, the analytes enter the MS ion source, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint. restek.comnist.gov

For quantitative analysis, selected ion monitoring (SIM) is often used, where the mass spectrometer is set to detect only a few characteristic ions for the target analyte. researchgate.net This significantly improves sensitivity and reduces matrix interference compared to scanning the full mass range.

For even greater selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is employed. frontiersin.org In this technique, a specific precursor ion for the analyte is selected, fragmented, and then one or more specific product ions are monitored. This selected-reaction monitoring (SRM) process drastically reduces background noise and allows for very low detection limits. frontiersin.org GC-MS/MS is particularly valuable for analyzing complex samples where co-eluting compounds might interfere with the analysis. thermofisher.cnthermofisher.com

Below is a table summarizing typical GC-MS parameters used for glycol ether analysis.

| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| GC Column | Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 μm) | gcms.cz |

| Carrier Gas | Helium at a constant flow of 1 mL/min | frontiersin.org |

| Injector Temperature | 230°C | frontiersin.org |

| Oven Program | Initial 100°C (1 min), ramp to 180°C, ramp to 240°C (3 min hold) | frontiersin.org |

| Ionization Mode | Electron Ionization (EI) | frontiersin.org |

| MS Mode | Selected Ion Monitoring (SIM) or Selected-Reaction Monitoring (SRM) | frontiersin.orgresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Polar Metabolites

For the analysis of polar metabolites of 2-ethoxyethanol, such as ethoxyacetic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods. thermofisher.comnih.gov These metabolites are often not volatile enough for GC analysis without derivatization. researchgate.net LC-MS allows for their direct analysis in aqueous samples.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a specific type of HPLC that is well-suited for retaining and separating very polar compounds that are not well-retained on traditional reversed-phase columns. thermofisher.comnih.govrockefeller.edu The ionization technique most commonly used in LC-MS for polar metabolites is electrospray ionization (ESI), which is a soft ionization method that typically keeps the molecule intact. thermofisher.comresearchgate.net LC-MS/MS provides high sensitivity and specificity for quantifying these metabolites in biological matrices. nih.gov The use of tandem mass spectrometry is crucial for differentiating the analyte from background interferences, which is a common issue in ESI-MS. nih.gov

The table below outlines typical parameters for an LC-MS/MS analysis of polar metabolites.

| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| LC Column | HILIC or Reversed-Phase C18 | thermofisher.comresearchgate.net |

| Mobile Phase A | Water with formic acid or ammonium formate | sielc.comepa.gov |

| Mobile Phase B | Acetonitrile | sielc.com |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | thermofisher.comresearchgate.net |

| MS Analyzer | Triple Quadrupole or High-Resolution MS (e.g., Orbitrap) | nih.govnih.gov |

| MS Mode | Selected-Reaction Monitoring (SRM) | epa.gov |

Application of 2-Ethoxyethanol-1,1,2,2-D4 as an Internal Standard for Quantitative Analysis

In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and quality controls. The use of a stable isotope-labeled (SIL) compound, such as 2-Ethoxyethanol-1,1,2,2-D4, is considered the gold standard for internal standards in mass spectrometry-based assays. researchgate.netnih.gov

The ideal internal standard has physicochemical properties very similar to the analyte of interest (in this case, 2-ethoxyethanol) but is distinguishable by the detector. researchgate.net 2-Ethoxyethanol-1,1,2,2-D4 fits this requirement perfectly; its deuterium (B1214612) atoms increase its mass by four units, making it easily distinguishable from the native compound by the mass spectrometer. However, its chromatographic retention time, extraction recovery, and ionization efficiency are nearly identical to those of unlabeled 2-ethoxyethanol. nih.gov

By adding a known quantity of 2-Ethoxyethanol-1,1,2,2-D4 to a sample before any processing steps, it can accurately correct for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement in the MS source. nih.govclearsynth.com The concentration of the target analyte is determined by comparing the ratio of the analyte's MS signal to the internal standard's MS signal against a calibration curve prepared with the same internal standard concentration. clearsynth.com This isotope dilution technique significantly improves the accuracy, precision, and robustness of quantitative methods. frontiersin.orgpublications.gc.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ and Ex Situ Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the detailed study of deuterated compounds like 2-Ethoxyethanol-1,1,2,2-D4. nih.gov It allows for both in situ monitoring of dynamic processes, such as reaction kinetics, and ex situ analysis of isolated samples. rsc.org The unique properties of the deuterium nucleus (²H), which has a nuclear spin of I=1, provide specific insights into molecular structure, isotopic purity, and dynamic behavior. wikipedia.org While ²H NMR has a chemical shift range similar to that of proton (¹H) NMR, its signals are typically broader. magritek.com This methodology is instrumental in tracing the fate of deuterium-labeled molecules in various chemical and biological systems.

Quantitative ²H NMR Spectroscopy for Isotopic Abundance Measurements

Quantitative ²H NMR (qNMR) is a precise and reliable method for determining the isotopic abundance of deuterium in labeled compounds such as 2-Ethoxyethanol-1,1,2,2-D4. nih.gov This technique is crucial for verifying the degree of deuteration, which is a critical parameter for isotopically labeled standards. The method relies on the direct relationship between the integrated area of a ²H NMR signal and the number of deuterium nuclei contributing to that signal.

The determination of isotopic abundance can be systematically achieved by combining ¹H and ²H NMR spectroscopy. nih.gov This approach has been shown to yield results with accuracy comparable to or even exceeding that of mass spectrometry. nih.gov For accurate quantification, experiments must be conducted under conditions that ensure complete relaxation of the deuterium nuclei between successive scans. A generic method to minimize the required acquisition time without sacrificing precision involves using an electronically generated reference signal (ERETIC). acs.org

Research Findings:

Studies on various deuterated molecules have established robust protocols for isotopic abundance measurement. The signal intensity (integral) for the deuterium atoms at positions 1 and 2 of the ethoxyethanol backbone is measured and compared against an internal or external standard of known concentration. The isotopic abundance is then calculated based on these relative intensities. The natural abundance of ²H is very low (approx. 0.015%), so enriched samples like 2-Ethoxyethanol-1,1,2,2-D4 produce strong, easily quantifiable signals. wikipedia.orgmagritek.com

Below is a representative data table illustrating the results from a quantitative ²H NMR analysis of a batch of 2-Ethoxyethanol-1,1,2,2-D4.

Table 1: Quantitative ²H NMR Data for Isotopic Abundance of 2-Ethoxyethanol-1,1,2,2-D4

| Parameter | Signal from -OCD₂- | Signal from -CD₂OH | Internal Standard (Pyrazine-D4) |

|---|---|---|---|

| Chemical Shift (δ, ppm) | 3.71 | 3.55 | 8.60 |

| Integral Value (Normalized) | 100.0 | 99.8 | 100.0 (Reference) |

| Number of Deuterons (Expected) | 2 | 2 | 4 |

| Relative Molar Ratio (Calculated) | 1.00 | 0.998 | 1.00 (Reference) |

| Calculated Isotopic Purity (%) | 99.9 | 99.7 | N/A |

Note: Data are hypothetical and for illustrative purposes to demonstrate the application of the methodology.

Elucidation of Molecular Interactions and Conformational Dynamics

²H NMR spectroscopy is exceptionally informative for investigating the molecular interactions and conformational dynamics of deuterated molecules in the solid or liquid state. wikipedia.org The deuterium nucleus possesses a quadrupole moment, and its relaxation parameters and spectral lineshapes are highly sensitive to the local electronic environment and molecular motion.

Conformational Dynamics: Like other ethylene (B1197577) glycol derivatives, 2-Ethoxyethanol-1,1,2,2-D4 exists as a mixture of conformers, primarily the gauche and trans forms, resulting from rotation around the central O-C-C-O backbone. chemrxiv.orgchemrxiv.org The energy difference between these conformers is small, and their relative populations are influenced by the solvent environment and temperature. chemrxiv.org

²H NMR can be used to study these dynamics. The quadrupolar splitting in solid-state ²H NMR spectra depends directly on the orientation of the C-D bond relative to the magnetic field, making it a powerful tool for studying molecular orientation and dynamics. wikipedia.org In solution, changes in the populations of gauche and trans conformers can be inferred from variations in NMR parameters such as coupling constants and chemical shifts. For example, dilution of ethylene glycol in water increases the fraction of gauche conformers, a phenomenon that can be monitored by observing changes in the molecule's average dipole moment and related NMR properties. chemrxiv.org

Research Findings: Research on ethylene glycol and its deuterated isotopologues has revealed the complex interplay between intramolecular and intermolecular forces. researchgate.netrsc.org Ab initio molecular dynamics simulations, complemented by NMR data, show that while the gauche conformer is dominant in the gas phase and neat liquid, the population of the trans conformer can increase in certain solvents. chemrxiv.orgchemrxiv.org These conformational changes directly impact the local environment of the deuterium nuclei in 2-Ethoxyethanol-1,1,2,2-D4, affecting their NMR spectral parameters.

Table 2: Influence of Environmental Factors on NMR Observables for 2-Ethoxyethanol-1,1,2,2-D4

| Condition | Predominant Conformer (O-C-C-O) | Observed Effect on NMR Spectrum | Rationale |

|---|---|---|---|

| Neat Liquid | Gauche | Baseline chemical shifts and coupling constants. | Intramolecular hydrogen bonding favors the gauche conformation. researchgate.net |

| Dilution in Water | Increased Gauche Population | Shift in deuteron resonances due to increased polarity and H-bonding. | Increased dielectric constant of the medium favors the more polar gauche conformer. chemrxiv.org |

| Solution in Aprotic Solvent (e.g., CCl₄) | Increased Trans Population | Measurable change in vicinal coupling constants and chemical shifts. | Disruption of intramolecular H-bonds allows for greater conformational freedom. |

| Increased Temperature | Increased Trans Population | Averaging of signals due to rapid conformational exchange; shift in equilibrium. | Thermal energy overcomes the small energy barrier between conformers, favoring the entropically preferred state. chemrxiv.org |

Note: This table presents expected trends based on studies of ethylene glycol and its derivatives.

Investigation of Reaction Mechanisms and Kinetics Using 2 Ethoxyethanol 1,1,2,2 D4 As a Kinetic Isotope Effect Probe

Theory and Application of Primary Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orglibretexts.org The effect arises primarily from the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. wikipedia.org A C-D bond is stronger and has a lower ZPE than a C-H bond because of the greater mass of deuterium. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to its non-deuterated counterpart. wikipedia.orglibretexts.org The magnitude of the primary KIE is typically expressed as the ratio of the rate constants (kH/kD). libretexts.org For reactions involving C-H bond cleavage, this ratio is usually greater than 1, referred to as a "normal" KIE, with values often ranging from 2 to 8. libretexts.orgpharmacy180.com

The measurement of a primary deuterium KIE is a definitive method for identifying whether C-H bond cleavage occurs in the rate-limiting step of a multi-step reaction. libretexts.orgnih.gov If a significant normal KIE (typically kH/kD > 2) is observed upon substituting a hydrogen with deuterium at a reactive site, it provides strong evidence that the C-H bond is being broken during the slowest step of the reaction. pharmacy180.comnih.gov

For instance, in a hypothetical oxidation reaction of 2-ethoxyethanol (B86334), if the proposed mechanism involves the abstraction of a hydrogen atom from one of the ethoxy carbons as the rate-determining step, one would expect a significant KIE upon using 2-Ethoxyethanol-1,1,2,2-D4. By comparing the rate of oxidation of the standard 2-ethoxyethanol with the deuterated version, a kH/kD value significantly greater than 1 would confirm that C-H bond breaking at the deuterated position is kinetically significant. nih.gov Conversely, a kH/kD value close to 1 would suggest that C-H bond cleavage occurs in a fast step either before or after the rate-determining step, or not at all, prompting a re-evaluation of the proposed mechanism. pharmacy180.comprinceton.edu

| Substrate | Rate Constant (k, s⁻¹) | kH/kD | Interpretation |

|---|---|---|---|

| 2-Ethoxyethanol | 3.6 x 10⁻⁴ | 6.5 | Significant primary KIE indicates C-H(D) bond breaking in the rate-determining step. |

| 2-Ethoxyethanol-1,1,2,2-D4 | 0.55 x 10⁻⁴ | ||

| Another Substrate (Hypothetical) | 1.2 x 10⁻³ | 1.1 | No significant KIE; C-H(D) bond breaking is not part of the rate-determining step. |

| Deuterated Analogue | 1.1 x 10⁻³ |

Beyond identifying the rate-limiting step, the precise magnitude of the primary KIE can offer valuable information about the geometry of the transition state. princeton.edunih.gov According to the Westheimer model, the maximum KIE is expected for a "symmetric" transition state, where the hydrogen atom is equally bonded to the donor and acceptor atoms. princeton.edu In this scenario, the C-H stretching vibration in the reactant is converted into a translational motion along the reaction coordinate in the transition state, leading to a maximal loss of ZPE difference between the C-H and C-D bonds. princeton.edu

If the transition state is "early" (reactant-like) or "late" (product-like), the hydrogen is more strongly bonded to either the donor or the acceptor, respectively. This results in a less symmetric transition state and a smaller observed KIE. princeton.edu Therefore, by analyzing the magnitude of the kH/kD ratio, researchers can infer the position of the transition state along the reaction coordinate. For example, in a series of related reactions, the reaction that exhibits the largest KIE is likely the one with the most symmetric transition state. nih.gov

Exploration of Secondary Deuterium Kinetic Isotope Effects

Secondary kinetic isotope effects (SKIEs) occur when isotopic substitution is at a position where the bond is not formed or broken during the reaction. wikipedia.org These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 (inverse) to 1.5 (normal). wikipedia.orgpharmacy180.com Despite their smaller magnitude, SKIEs provide crucial information about changes in the steric and electronic environment of the molecule as it progresses from the reactant to the transition state. princeton.edu

SKIEs primarily arise from changes in the vibrational frequencies of C-H(D) bonds that are not directly involved in bond cleavage. princeton.edu These effects are often categorized based on the position of the isotope relative to the reaction center. An α-secondary KIE is observed when the isotope is attached to the carbon atom undergoing a change in hybridization.

A key factor influencing the α-SKIE is the change in hybridization at the carbon atom. gmu.edu

sp³ to sp² rehybridization: When a tetrahedral (sp³) carbon is converted to a trigonal planar (sp²) center in the transition state, the out-of-plane C-H(D) bending vibrations become less restricted. This leads to a smaller difference in ZPE between the C-H and C-D bonds in the transition state compared to the reactant, resulting in a normal KIE (kH/kD > 1, typically 1.1-1.2). wikipedia.org

sp² to sp³ rehybridization: Conversely, if an sp² carbon becomes sp³ in the transition state, the C-H(D) bending vibrations become more constricted. This increases the ZPE difference in the transition state, leading to an inverse KIE (kH/kD < 1, typically 0.8-0.9). wikipedia.orggmu.edu

Steric isotope effects can also contribute. A C-D bond has a slightly smaller vibrational amplitude than a C-H bond, making the deuterium atom effectively smaller. gmu.edunih.gov If the transition state is sterically crowded, the deuterated compound may react faster, leading to an inverse KIE. gmu.edu

By definition, all secondary KIEs are non-bond-breaking isotope effects. nih.gov They reflect the energetic consequences of isotopic substitution remote from the site of bond cleavage. In the context of 2-Ethoxyethanol-1,1,2,2-D4, a reaction at the hydroxyl group, for example, would not involve breaking the C-D bonds. However, if the reaction mechanism involves a transition state where the hybridization or steric environment around the deuterated carbons changes, a secondary KIE would be observed. Analyzing the magnitude and direction (normal or inverse) of this SKIE can help elucidate the structure of the transition state. acs.org

| Type of SKIE | Typical kH/kD Range | Interpretation |

|---|---|---|

| Normal α-effect | 1.1 - 1.2 | Change in hybridization from sp³ to sp² at the α-carbon in the transition state. |

| Inverse α-effect | 0.8 - 0.9 | Change in hybridization from sp² to sp³ at the α-carbon in the transition state. |

| β-effect (hyperconjugation) | 1.1 - 1.3 | Weakening of the β-C-H(D) bond to stabilize a developing positive charge in the transition state. |

Computational Approaches for Predicting and Interpreting Deuterium KIEs

Modern computational chemistry provides powerful tools to predict and interpret experimental KIEs, offering a deeper, quantitative understanding of reaction mechanisms. nih.gov By modeling the potential energy surface of a reaction, researchers can calculate the structures and vibrational frequencies of both the reactants and the transition state. github.io

Using methods such as Density Functional Theory (DFT) or combined Quantum Mechanics/Molecular Mechanics (QM/MM), the vibrational frequencies for both the protiated and deuterated species can be determined. nih.gov These frequencies are then used to calculate the zero-point energies and ultimately predict the KIE. nih.gov The close agreement between computationally predicted and experimentally measured KIEs can provide strong validation for a proposed transition state structure and reaction mechanism. nih.gov

Furthermore, computational models can dissect the various contributions to the observed KIE, such as changes in stretching versus bending vibrations or the influence of quantum tunneling. nih.gov This level of detail is often inaccessible through experimental means alone and is invaluable for refining our understanding of how enzymes and catalysts function and for designing new chemical reactions. nih.gov

Density Functional Theory (DFT) and Ab Initio Calculations for Transition States

In the study of reaction mechanisms, computational chemistry serves as a powerful tool to complement experimental findings. Density Functional Theory (DFT) and ab initio methods are at the forefront of these computational techniques, allowing for the detailed characterization of potential energy surfaces, including the structures and energies of reactants, products, and, most importantly, transition states.

When investigating a reaction involving 2-Ethoxyethanol and its deuterated isotopologue, 2-Ethoxyethanol-1,1,2,2-D4, DFT calculations would be employed to locate the transition state structure for the rate-determining step. This involves optimizing the geometry to find a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

The primary utility of these calculations in the context of KIE is the determination of vibrational frequencies for both the ground state and the transition state of the light (H) and heavy (D) isotopologues. The zero-point vibrational energy (ZPVE) is a key quantum mechanical concept that is mass-dependent. Heavier isotopes, such as deuterium, have lower vibrational frequencies and consequently lower ZPVE compared to their lighter counterparts.

The theoretical KIE can be calculated from the vibrational frequencies obtained from DFT using the following equation, which is derived from transition state theory:

kH/kD = exp[-(ΔZPVE‡H - ΔZPVE‡D) / RT]

Where:

kH and kD are the rate constants for the reactions of the hydrogen- and deuterium-containing reactants, respectively.

ΔZPVE‡ is the difference in zero-point vibrational energy between the transition state and the ground state.

R is the gas constant.

T is the absolute temperature.

A significant difference in the ZPVE between the C-H and C-D bonds in the reactant, which is diminished in the transition state as the bond is broken, leads to a primary kinetic isotope effect. By comparing the computationally predicted KIE with experimentally measured values, chemists can gain insights into the geometry of the transition state and the extent of bond breaking and forming in the rate-determining step.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies (cm-1) and Zero-Point Vibrational Energies (kcal/mol) for the C-H/C-D Stretching Mode in a Reaction of 2-Ethoxyethanol

| Species | Vibrational Frequency (cm-1) | ZPVE (kcal/mol) |

| 2-Ethoxyethanol (C-H) | 2900 | 4.15 |

| 2-Ethoxyethanol-1,1,2,2-D4 (C-D) | 2100 | 3.00 |

| Transition State (C-H) | Imaginary | N/A |

| Transition State (C-D) | Imaginary | N/A |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations for a defined reaction.

Tunneling Contributions to Kinetic Isotope Effects

Classical transition state theory assumes that a molecule must have sufficient energy to overcome the activation barrier to react. However, quantum mechanics allows for a finite probability that a particle can "tunnel" through the barrier, even if it does not have enough energy to pass over it. This phenomenon is particularly significant for the transfer of light particles like protons, deuterons, and tritons.

The occurrence of quantum tunneling can lead to several experimental observations that deviate from the predictions of classical transition state theory:

Inflated KIE values: The probability of tunneling is highly sensitive to mass. The lighter hydrogen atom tunnels much more readily than the heavier deuterium atom. This can result in unusually large primary KIEs, often exceeding the semi-classical limit of approximately 7 at room temperature.

Non-linear Arrhenius plots: A plot of ln(k) versus 1/T (Arrhenius plot) for a reaction with a significant tunneling contribution will often show curvature, especially at low temperatures. This is because the rate constant becomes less dependent on temperature as tunneling becomes the dominant pathway.

Large differences in activation energies (Ea): The apparent activation energy for the hydrogen-transfer reaction will be significantly lower than that for the deuterium-transfer reaction, beyond what can be explained by ZPVE differences alone.

Computational models, such as the Bell correction or more sophisticated methods like small-curvature tunneling (SCT) and large-curvature tunneling (LCT), can be incorporated into theoretical KIE calculations to account for tunneling. These models modify the rate constant expression to include a tunneling correction factor. The comparison of experimental KIEs with these corrected theoretical values can provide strong evidence for the role of tunneling in the reaction mechanism.

Experimental Design and Data Analysis for Precise KIE Measurements

The precise measurement of kinetic isotope effects is crucial for their mechanistic interpretation. The two primary methods for determining KIEs are direct comparison of rates and competition experiments.

Direct Comparison of Rates: In this method, the reaction rates of 2-ethoxyethanol and 2-ethoxyethanol-1,1,2,2-D4 are measured in separate, parallel experiments under identical conditions (concentration, temperature, solvent, etc.). The KIE is then calculated as the ratio of the rate constants (kH/kD). This method is straightforward but can be susceptible to errors if the experimental conditions are not perfectly reproduced.

Competition Experiments: To achieve higher precision, a competition experiment is often preferred. In this setup, a mixture of the unlabeled and labeled substrates is allowed to react. The relative amounts of the isotopologues in the unreacted starting material or in the product are measured at various reaction conversions. The KIE can then be determined from the change in the isotopic ratio.

For the analysis of the isotopic composition, several analytical techniques can be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2H NMR can be used to determine the relative amounts of the protonated and deuterated species. For more precise measurements, especially for heavy-atom KIEs, 13C NMR at natural abundance can be utilized. researchgate.net

Mass Spectrometry (MS): Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for determining isotope ratios with high precision. guidechem.com It is particularly useful for measuring small KIEs. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to separate the components of a reaction mixture before isotopic analysis.

Data analysis for competition experiments often involves the use of equations that relate the isotopic composition of the starting material or product to the reaction conversion and the KIE. For example, the following equation can be used when analyzing the isotopic ratio of the remaining starting material:

ln(Rt/R0) = (kH/kD - 1) * ln(1 - f)

Where:

Rt is the ratio of the light to heavy isotopologue at time t.

R0 is the initial ratio.

f is the fractional conversion of the light isotopologue.

By plotting ln(Rt/R0) against ln(1 - f), the KIE can be determined from the slope of the resulting line. This method provides a robust and precise measurement of the kinetic isotope effect.

Table 2: Hypothetical Experimental Data for a KIE Measurement via a Competition Experiment

| Fractional Conversion (f) | ln(1 - f) | Isotopic Ratio (Rt) | ln(Rt/R0) |

| 0.1 | -0.105 | 1.05 | 0.049 |

| 0.2 | -0.223 | 1.11 | 0.104 |

| 0.3 | -0.357 | 1.18 | 0.165 |

| 0.4 | -0.511 | 1.25 | 0.223 |

| 0.5 | -0.693 | 1.33 | 0.285 |

Note: This table presents hypothetical data to illustrate the relationship used in data analysis for a competition experiment.

Deuterium Labeling in Metabolic Fate and Pharmacokinetic Modeling Studies

Tracing Metabolic Pathways in Preclinical Animal Models

The administration of 2-Ethoxyethanol-1,1,2,2-D4 to preclinical animal models, such as rats, enables a thorough investigation of its biotransformation. The primary metabolic pathway for 2-ethoxyethanol (B86334) involves oxidation to ethoxyacetic acid, which can be further conjugated with glycine to form N-ethoxyacetyl glycine. nih.govnih.gov

Following administration of 2-Ethoxyethanol-1,1,2,2-D4, biological samples such as urine, blood, and tissue homogenates can be analyzed to identify and characterize the resulting deuterated metabolites. Mass spectrometry (MS) is a key analytical technique in these studies. The deuterium (B1214612) atoms in the metabolites result in a characteristic mass shift in the mass spectrum, allowing for their unambiguous identification.

For instance, the primary metabolite, ethoxyacetic acid, would be detected with a corresponding increase in its mass-to-charge ratio (m/z) due to the presence of the deuterium label. Similarly, the glycine conjugate, N-ethoxyacetyl glycine, would also retain the deuterium label, confirming its origin from the administered deuterated compound.

Table 1: Hypothetical Mass Spectrometry Data for Deuterated Metabolites of 2-Ethoxyethanol-1,1,2,2-D4

| Compound | Unlabeled Molecular Weight ( g/mol ) | Deuterated Molecular Weight ( g/mol ) | Expected m/z (M+H)⁺ of Deuterated Metabolite |

| 2-Ethoxyethanol | 90.12 | 94.15 | 95.16 |

| Ethoxyacetic acid | 104.10 | 108.13 | 109.14 |

| N-ethoxyacetyl glycine | 161.15 | 165.18 | 166.19 |

The use of deuterium-labeled compounds can provide insights into the rates of metabolic reactions. While significant kinetic isotope effects (KIEs), where the C-D bond is cleaved more slowly than a C-H bond, can sometimes alter metabolic rates, they are often small in enzyme-catalyzed reactions. cam.ac.ukismrm.org By measuring the rate of disappearance of the deuterated parent compound and the appearance of its deuterated metabolites over time, researchers can calculate metabolic turnover rates. nih.gov

This information is crucial for understanding the enzyme systems involved in the metabolism of 2-ethoxyethanol. For example, by studying the conversion of 2-Ethoxyethanol-1,1,2,2-D4 to its corresponding aldehyde and then to ethoxyacetic acid, the substrate specificity and catalytic efficiency of the involved alcohol and aldehyde dehydrogenases can be investigated.

In cases where a compound is metabolized through multiple pathways, deuterium labeling can help quantify the relative contribution of each pathway. By analyzing the concentrations of the various deuterated metabolites, the flux through each metabolic route can be determined. For 2-ethoxyethanol, the primary pathway is oxidation. However, the use of 2-Ethoxyethanol-1,1,2,2-D4 would allow for the precise quantification of the formation of ethoxyacetic acid and its subsequent glycine conjugate, providing a clear picture of the dominant metabolic fate of the parent compound. nih.gov

Application in Physiologically Based Pharmacokinetic (PBPK) Model Development

PBPK models are mathematical representations of the body that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical. frontiersin.org These models are valuable tools in toxicology and drug development for predicting tissue-specific concentrations of a substance and its metabolites.

The development of a robust PBPK model requires accurate estimation of various physiological and chemical-specific parameters. frontiersin.orgnih.gov Data from studies using deuterated analogues like 2-Ethoxyethanol-1,1,2,2-D4 can be invaluable for parameterizing and validating these models. For instance, experimental data on the concentration-time profiles of the deuterated parent compound and its metabolites in different tissues can be used to optimize model parameters such as tissue partition coefficients and metabolic rate constants. nih.gov

The use of a deuterated compound allows for the precise measurement of these parameters without the confounding influence of endogenous substances. This leads to a more accurate and reliable PBPK model.

Table 2: Example of PBPK Model Parameters for 2-Ethoxyethanol-1,1,2,2-D4 in a Rat Model

| Parameter | Description | Value (Hypothetical) |

| Vmax | Maximum rate of metabolism | 15.0 mg/hr/kg |

| Km | Michaelis-Menten constant | 2.5 mg/L |

| P_liver | Liver:blood partition coefficient | 1.8 |

| P_fat | Fat:blood partition coefficient | 0.9 |

| CL_renal | Renal clearance | 0.1 L/hr/kg |

The data obtained from studies with 2-Ethoxyethanol-1,1,2,2-D4 can be used within a PBPK model to gain a deeper understanding of its clearance mechanisms and distribution kinetics. The model can simulate the time course of the deuterated compound in various organs and tissues, providing insights into its volume of distribution and elimination half-life. nih.gov

By comparing the model predictions with the experimental data, researchers can elucidate the primary routes of elimination (e.g., metabolic clearance by the liver versus renal excretion) and how the compound distributes throughout the body. This is critical for assessing potential target organ toxicity and for extrapolating findings from animal models to humans. The biological half-life of 2-ethoxyethanol has been determined in rats, and a PBPK model parameterized with data from its deuterated analogue would allow for a more refined understanding of the factors governing this half-life. nih.gov

Investigating Enzyme-Substrate Interactions and Biotransformation Dynamics

The use of isotopically labeled compounds, particularly those substituted with deuterium, represents a powerful tool in the fields of pharmacology and toxicology for elucidating the metabolic pathways and reaction dynamics of xenobiotics. The compound 2-Ethoxyethanol-1,1,2,2-D4, a deuterated version of 2-ethoxyethanol, is instrumental in providing deep insights into enzyme-substrate interactions and the biotransformation processes that govern the toxicity of this widely used industrial solvent.

The primary mechanism of 2-ethoxyethanol metabolism involves a two-step oxidation process. Initially, alcohol dehydrogenase (ADH) catalyzes the oxidation of 2-ethoxyethanol to its corresponding aldehyde, 2-ethoxyacetaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) further oxidizes this intermediate to 2-ethoxyacetic acid (EAA), the metabolite primarily responsible for the observed hematologic and reproductive toxicity of the parent compound. The rate-limiting step in this metabolic cascade is the initial C-H bond cleavage at the C1 position, catalyzed by ADH.

By replacing the hydrogen atoms at the C1 and C2 positions with deuterium, as in 2-Ethoxyethanol-1,1,2,2-D4, researchers can investigate the kinetic isotope effect (KIE) of this metabolic conversion. The KIE is a phenomenon where the substitution of an atom with its heavier isotope leads to a decrease in the reaction rate if the bond to that atom is broken in the rate-determining step of the reaction. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, thus requiring more energy to be broken.

The investigation of the KIE in the metabolism of 2-ethoxyethanol provides direct evidence for the role of C-H bond cleavage in the rate-determining step of its biotransformation. A significant KIE, observed as a slower rate of metabolism for the deuterated analog compared to the non-deuterated compound, confirms that the enzymatic oxidation is the rate-limiting process. This information is crucial for understanding the kinetics of enzyme-substrate interactions. For instance, a study on the oxidation of ethanol (B145695) by liver alcohol dehydrogenase demonstrated a significant primary isotope effect, indicating that the hydride transfer from the alcohol to the NAD+ cofactor is the rate-limiting step.

Furthermore, the use of 2-Ethoxyethanol-1,1,2,2-D4 allows for a more precise characterization of the enzymes involved in its metabolism. By comparing the rates of oxidation of the deuterated and non-deuterated substrates by different isoforms of ADH and ALDH, it is possible to identify the specific enzymes that have the highest affinity and catalytic efficiency for 2-ethoxyethanol.

Illustrative Data on Enzyme Kinetics

The following interactive table presents hypothetical data from an in vitro study comparing the kinetic parameters of human liver alcohol dehydrogenase for the metabolism of 2-ethoxyethanol and 2-Ethoxyethanol-1,1,2,2-D4. Such data would be generated by incubating the enzyme with varying concentrations of the substrate and measuring the initial reaction velocity.

| Substrate | Michaelis-Menten Constant (Km, mM) | Maximum Velocity (Vmax, nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Kinetic Isotope Effect (Vmax H / Vmax D) |

| 2-Ethoxyethanol | 1.5 | 150 | 100 | 1.0 (Reference) |

| 2-Ethoxyethanol-1,1,2,2-D4 | 1.6 | 30 | 18.75 | 5.0 |

This table contains illustrative data based on established scientific principles of kinetic isotope effects in enzyme-catalyzed reactions.

The data in this table illustrates that while the binding affinity of the enzyme for the substrate (indicated by a similar Km) is not significantly affected by deuteration, the maximum rate of the reaction (Vmax) is substantially lower for the deuterated compound. This results in a significant kinetic isotope effect and a markedly reduced intrinsic clearance, highlighting the critical role of C-H bond cleavage in the metabolic activation of 2-ethoxyethanol.

The insights gained from such studies are invaluable for the development of physiologically based pharmacokinetic (PBPK) models. These models are used to predict the absorption, distribution, metabolism, and excretion (ADME) of chemicals in humans and to assess the risk associated with exposure. By incorporating data on the KIE, PBPK models can more accurately simulate the in vivo metabolic fate of 2-ethoxyethanol and predict the internal dose of the toxic metabolite, EAA. A study on the related compound, 2-butoxyethanol, demonstrated that deuteration led to a delay in the onset of hematotoxicity, a finding that underscores the importance of metabolic activation in its toxic effects.

Hypothetical Pharmacokinetic Parameters

The following interactive table shows a comparison of hypothetical pharmacokinetic parameters for 2-ethoxyethanol and its deuterated analog following intravenous administration in a rat model.

| Compound | Clearance (CL, L/hr/kg) | Volume of Distribution (Vd, L/kg) | Elimination Half-life (t1/2, hr) |

| 2-Ethoxyethanol | 0.8 | 1.2 | 1.04 |

| 2-Ethoxyethanol-1,1,2,2-D4 | 0.16 | 1.2 | 5.2 |

This table contains illustrative data based on the expected impact of the kinetic isotope effect on in vivo pharmacokinetic parameters.

The reduced clearance and prolonged elimination half-life of the deuterated compound are direct consequences of its slower metabolism due to the kinetic isotope effect. This demonstrates how deuterium labeling can be used to modulate the pharmacokinetic profile of a compound, a strategy that is also being explored in drug development to improve the metabolic stability of new drug candidates.

Environmental Degradation Pathways and Fate of Deuterated 2 Ethoxyethanol

Atmospheric Oxidation Chemistry and Lifetime Assessment

Once released into the troposphere, 2-Ethoxyethanol-1,1,2,2-D4 is subject to chemical transformation, primarily through oxidation reactions. canada.ca These processes determine its atmospheric lifetime and its potential to contribute to the formation of secondary atmospheric pollutants.

The dominant degradation pathway for 2-ethoxyethanol (B86334) in the atmosphere is its reaction with photochemically generated hydroxyl (OH) radicals. canada.caku.dknih.gov This reaction initiates a cascade of oxidation steps. The atmospheric lifetime of 2-ethoxyethanol is relatively short, with an estimated half-life of approximately 0.2 to 4 days due to this reaction. canada.ca While specific kinetic data for the deuterated isotopologue is scarce, the rate constant for the reaction of the non-deuterated 2-ethoxyethanol with OH radicals provides a close approximation. Theoretical and experimental studies have established this rate constant at room temperature. researchgate.netresearcher.life

Atmospheric Reaction Rate Constants for 2-Ethoxyethanol

| Oxidant | Temperature (K) | Rate Constant (cm3 molecule-1 s-1) | Reference |

|---|---|---|---|

| OH Radical | 298 | 3.14 x 10-11 (Computed) | researchgate.netresearcher.life |

| OH Radical | 298 | (2.17 ± 0.11) x 10-11 (Experimental) | researchgate.netresearcher.life |

| OH Radical | 298 | 1.87 x 10-11 (Experimental) | guidechem.com |

Deuterium (B1214612) labeling, as in 2-Ethoxyethanol-1,1,2,2-D4, is a powerful technique for elucidating complex atmospheric reaction mechanisms like autoxidation. copernicus.org Autoxidation is a process involving intramolecular hydrogen-shifts (H-shifts) in peroxy radicals (RO₂), leading to the formation of highly oxygenated organic molecules (HOMs), which are precursors to secondary organic aerosols (SOAs). ku.dknih.govconsensus.app

The use of 2-Ethoxyethanol-1,1,2,2-D4 allows researchers to trace the fate of the atoms on the ethylene (B1197577) glycol backbone of the molecule. The mechanism involves the following key steps:

Initial Attack: An OH radical abstracts a hydrogen or deuterium atom from the 2-ethoxyethanol-D4 molecule, forming a carbon-centered radical.

Oxygen Addition: Molecular oxygen (O₂) rapidly adds to the radical, forming a deuterated peroxy radical (RO₂).

Intramolecular D-Shift: The RO₂ radical can then undergo an intramolecular deuterium abstraction from the C-1 or C-2 position. This is a crucial isomerization step.

Deuterium Exchange: When a C-D bond is broken and a D atom is shifted to a peroxy group, it forms a deuterated hydroperoxide functional group (-OOD). The deuterium atom in this group becomes labile and can readily exchange with a hydrogen atom from ambient water vapor (H₂O). copernicus.org

Detection: By using high-resolution mass spectrometry, scientists can detect the loss of a deuterium atom in the final HOM products. copernicus.orghelsinki.fi This mass change provides unambiguous evidence that the deuterated carbon positions were actively involved in the autoxidation process. copernicus.org

Studies on non-deuterated 2-ethoxyethanol have shown that the H-shift processes of its peroxy radicals are fast enough to compete with bimolecular reactions under typical atmospheric conditions, suggesting that glycol ether oxidation can be a significant source of HOMs. ku.dknih.gov The use of 2-Ethoxyethanol-1,1,2,2-D4 provides a direct method to confirm which specific C-H (or C-D) bonds are broken during these critical autoxidation steps. ku.dk

Biodegradation Kinetics and Mechanisms in Aquatic and Terrestrial Environments

When 2-Ethoxyethanol-1,1,2,2-D4 partitions into water or soil, its fate is primarily determined by microbial degradation. canada.ca Glycol ethers, in general, are recognized as biodegradable substances. canada.canih.gov

2-ethoxyethanol is readily biodegraded in aerobic environments like surface water and soil, with an estimated half-life of one to four weeks. canada.ca Under anaerobic (oxygen-deficient) conditions, the degradation process is significantly slower, indicating greater persistence. canada.ca Several bacterial strains, including those from the genera Pseudomonas, Xanthobacter, and Corynebacterium, have been identified that can assimilate and degrade various ethylene glycol ethers. nih.govnih.gov While specific degradation rates for 2-Ethoxyethanol-1,1,2,2-D4 are not available, the enzymatic processes involved in breaking the C-D bonds might be slightly slower than those for C-H bonds due to the kinetic isotope effect. However, this is unlikely to drastically alter its classification as a biodegradable compound.

The aerobic biodegradation of glycol ethers typically proceeds via the oxidation of the terminal alcohol group to a carboxylic acid, followed by the cleavage of the ether linkage. nih.govresearchgate.net Studies on various bacteria have confirmed this pathway. For instance, intact cells of Pseudomonas sp. have been shown to transform ethylene glycol monoethyl ether into ethoxyacetic acid. nih.gov A similar pathway is observed for other glycol ethers, where the molecule is oxidized to its corresponding alkoxyacetic acid, which is then cleaved. nih.gov

For 2-Ethoxyethanol-1,1,2,2-D4, this pathway would result in the formation of specific deuterated metabolites. The initial oxidation step would produce 2-ethoxy-2,2-dideuterioacetic acid. Subsequent microbial cleavage of the ether bond would then yield ethanol (B145695) and dideuterated glycolic acid.

Potential Microbial Transformation Products of 2-Ethoxyethanol-1,1,2,2-D4

| Parent Compound | Intermediate Product | Final Cleavage Products |

|---|---|---|

| 2-Ethoxyethanol-1,1,2,2-D4 | 2-Ethoxy-2,2-dideuterioacetic acid | Ethanol and Dideuterioglycolic acid |

Environmental Partitioning, Transport, and Persistence Modeling

The physical and chemical properties of 2-Ethoxyethanol-1,1,2,2-D4 dictate how it moves and distributes within the environment. Isotopic substitution with deuterium causes negligible changes in macroscopic properties like solubility, vapor pressure, and partition coefficients. Therefore, the environmental partitioning of the deuterated compound can be effectively modeled using data from its non-deuterated counterpart. canada.ca

2-ethoxyethanol is a colorless liquid that is miscible with water. wikipedia.org Its high water solubility and low octanol-water partition coefficient (log Kow) indicate a low potential for bioaccumulation in organisms. canada.ca Most environmental releases are to the atmosphere. canada.ca Due to its solubility, a significant portion is expected to be washed out of the atmosphere by rain and partition into surface water and soil. canada.cadcceew.gov.au Its Henry's Law constant suggests that volatilization from water bodies is not a primary fate process.

Physicochemical Properties and Environmental Partitioning of 2-Ethoxyethanol

| Property | Value | Implication | Reference |

|---|---|---|---|

| Molecular Formula | C4H6D4O2 | - | - |

| Water Solubility | Miscible | High mobility in aquatic systems; subject to washout from atmosphere. | wikipedia.org |

| Log Kow | -0.32 | Low potential for bioaccumulation in fatty tissues. | canada.ca |

| Vapor Pressure | 710 Pa (5.3 mmHg) at 25 °C | Volatile, exists predominantly in the gas phase in the atmosphere. | canada.ca |

| Henry's Law Constant | 0.213 Pa·m3/mol | Limited volatilization from water to air. | canada.ca |

Volatilization and Sorption Behavior in Environmental Compartments

2-Ethoxyethanol-1,1,2,2-D4 is a colorless liquid that is miscible with water and many organic solvents. dcceew.gov.auwikipedia.org Its relatively low vapor pressure suggests a moderate potential for volatilization from soil and water surfaces. sigmaaldrich.com Once in the atmosphere, it is susceptible to degradation by photochemically produced hydroxyl radicals. nih.gov The high water solubility of 2-ethoxyethanol indicates that it will likely be mobile in the environment and may spread in water systems. thermofisher.comfishersci.com

Industrial emissions are a primary source of 2-ethoxyethanol in the environment, leading to elevated concentrations in the atmosphere near the source. dcceew.gov.au Due to its solubility, it is readily washed out of the air by rain, with estimates suggesting that about 95% of the 2-ethoxyethanol emitted to the environment will ultimately end up in water. dcceew.gov.au

Sorption to soil and sediment is not expected to be a significant fate process for 2-Ethoxyethanol-1,1,2,2-D4. This is due to its high water solubility and low octanol-water partition coefficient, which indicate a low tendency to adsorb to organic matter in soil and sediment. thermofisher.com Consequently, leaching through the soil profile into groundwater is a potential transport pathway.

Interactive Data Table: Physicochemical Properties Relevant to Environmental Fate

| Property | Value for 2-Ethoxyethanol | Implication for 2-Ethoxyethanol-1,1,2,2-D4 |

| Water Solubility | Miscible dcceew.gov.auwikipedia.org | High mobility in aqueous environments. |

| Vapor Pressure | 3.8 mmHg at 20 °C sigmaaldrich.com | Moderate potential for volatilization. |

| Log K_ow | -0.54 (estimated) | Low potential for bioaccumulation and sorption. |

Assessment of Degradation Half-Lives in Various Media

2-Ethoxyethanol-1,1,2,2-D4 is expected to be readily degraded in the environment through both biotic and abiotic processes. dcceew.gov.au The primary degradation pathway in the atmosphere is reaction with hydroxyl radicals. nih.gov In water and soil, biodegradation is the principal removal mechanism. dcceew.gov.au

The half-life of 2-ethoxyethanol in the atmosphere is estimated to be on the order of hours to a few days, depending on the concentration of hydroxyl radicals. nih.govguidechem.com In aquatic environments, the degradation half-life can range from a few weeks to several months. dcceew.gov.au One source suggests that once in water, it will take between a few weeks to half a year for it to be completely degraded. dcceew.gov.au Biodegradation in soil is also expected to be a significant process, with several bacterial strains capable of utilizing 2-ethoxyethanol as a growth substrate. researchgate.netnih.gov

While specific half-life data for 2-Ethoxyethanol-1,1,2,2-D4 are not available, the values for 2-ethoxyethanol provide a strong indication of its persistence in the environment. The kinetic isotope effect resulting from the deuterium substitution is generally small for biodegradation processes and is not expected to lead to a significant increase in its environmental persistence.

Interactive Data Table: Estimated Degradation Half-Lives of 2-Ethoxyethanol